Glyoxal bisulfite

CAS No.:

Cat. No.: VC14329336

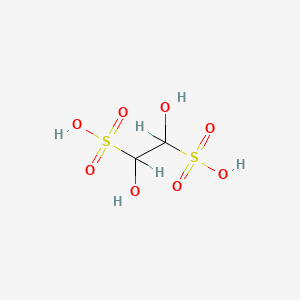

Molecular Formula: C2H6O8S2

Molecular Weight: 222.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C2H6O8S2 |

|---|---|

| Molecular Weight | 222.2 g/mol |

| IUPAC Name | 1,2-dihydroxyethane-1,2-disulfonic acid |

| Standard InChI | InChI=1S/C2H6O8S2/c3-1(11(5,6)7)2(4)12(8,9)10/h1-4H,(H,5,6,7)(H,8,9,10) |

| Standard InChI Key | HADMFXUIQRIRMV-UHFFFAOYSA-N |

| Canonical SMILES | C(C(O)S(=O)(=O)O)(O)S(=O)(=O)O |

Introduction

Chemical Identity and Structural Characteristics

Glyoxal bisulfite is systematically named disodium 1,2-dihydroxyethane-1,2-disulfonate, reflecting its bifunctional sulfonate groups attached to a glycolic backbone. The compound’s molecular structure is confirmed via spectroscopic and crystallographic analyses, with the International Chemical Identifier (InChI) key BXUKAXFDABMVND-UHFFFAOYSA-L providing unambiguous identification . Discrepancies in reported molecular formulas (e.g., in the Merck Index versus in commercial databases ) arise from hydration states or salt-form variations. The anhydrous form comprises 9.03% carbon, 17.28% sodium, and 24.09% sulfur by mass .

Table 1: Key Physicochemical Properties of Glyoxal Bisulfite

Synthesis and Industrial Production

The synthesis of glyoxal bisulfite is achieved through the nucleophilic addition of sodium hydrogensulfite () to glyoxal () in a mixed ethanol-water solvent system . This method, detailed by Servi and Akguen (2002), yields the adduct with high purity (99%+ HPLC) under ambient conditions . Industrial-scale production leverages glyoxal’s commercial availability, which is predominantly manufactured via the gas-phase oxidation of ethylene glycol or liquid-phase oxidation of acetaldehyde . Major producers like BASF supply glyoxal as a 40% aqueous solution, which is subsequently derivatized into bisulfite adducts for specialized applications .

Reaction Scheme

Chemical Behavior and Reactivity

Glyoxal bisulfite exhibits unique reactivity in aqueous systems, particularly in sulfur-driven oxidation processes. Studies demonstrate that the compound inhibits the iron-catalyzed oxidation of sulfite () to sulfate () by trapping sulfate radicals () and forming stable glyoxal-sulfite adducts . Despite this kinetic inhibition, thermodynamic favorability ensures complete sulfite-to-sulfate conversion over extended periods . The inhibitory effect is concentration-dependent, with higher glyoxal bisulfite levels (≥1 mM) reducing oxidation rates by up to 60% in dissolved iron systems . In heterogeneous catalysis involving iron oxide particles, competitive adsorption at surface sites further moderates reaction kinetics .

Applications in Industrial and Environmental Contexts

Organic Synthesis

| Supplier | Purity | Price (USD/kg) | Availability |

|---|---|---|---|

| Zhuozhou Wenxi Import/Export | 99%+ HPLC | 10.00–15.00 | 1 ton/month |

| Chemdad Co., Ltd. | Technical grade | 17.00/25g | On-demand |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume